molecular formula C17H28N4 B1389561 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline CAS No. 1160474-88-3

4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline

Cat. No.: B1389561
CAS No.: 1160474-88-3
M. Wt: 288.4 g/mol
InChI Key: NSRZBHINVOJEPU-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline is a complex organic compound characterized by the presence of both piperazine and piperidine rings. These structures are often found in various pharmacologically active compounds, making this compound of significant interest in medicinal chemistry.

Preparation Methods

The synthesis of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline typically involves multi-step organic reactions. One common method includes the alkylation of aniline derivatives with 4-methylpiperazine and 4-methylpiperidine under controlled conditions. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting it to simpler amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a probe in studying receptor-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar compounds include other piperazine and piperidine derivatives. What sets 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline apart is its unique combination of both rings, which can result in distinct biological activities and chemical properties. Some similar compounds are:

  • 4-(4-Methylpiperazin-1-yl)aniline
  • 2-(4-Methylpiperidin-1-yl)aniline

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4/c1-14-5-7-21(8-6-14)17-13-15(3-4-16(17)18)20-11-9-19(2)10-12-20/h3-4,13-14H,5-12,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRZBHINVOJEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670659
Record name 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160474-88-3
Record name 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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